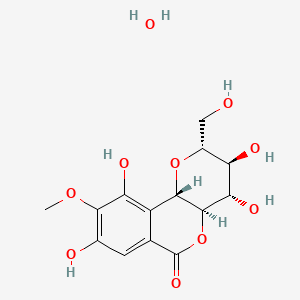

Bergenin monohydrate

Descripción general

Descripción

Bergenina , es un compuesto natural que se encuentra en ciertas plantas. Pertenece a la clase de glucósidos de ácido trihidroxibenzoico y actúa como el C-glucósido del ácido gálico 4-O-metilado . En la medicina tradicional ayurvédica, se le conoce comúnmente como Paashaanbhed .

Métodos De Preparación

Fuentes Naturales:

Plantas de Bergenia: Las hojas de las plantas de bergenia () contienen las concentraciones más altas de bergenina.

Corteza de Corylopsis spicata: La corteza de la planta Corylopsis spicata también contiene bergenina.

Fluggea virosa y Sacoglottis uchi: Estas especies también albergan bergenina.

Producción Industrial: La síntesis industrial de la bergenina implica la extracción del material vegetal. Estos son los pasos:

Extracción: Aislar la bergenina de la fuente vegetal utilizando solventes adecuados (por ejemplo, metanol).

Purificación: Purificar el compuesto extraído para obtener bergenina monohidratada como cristales en forma de agujas blancas y sueltas o polvo cristalino.

Caracterización: Confirmar su identidad mediante la determinación del punto de fusión (generalmente alrededor de 237-240 °C) y otros métodos analíticos.

Análisis De Reacciones Químicas

La bergenina experimenta diversas reacciones químicas:

Oxidación: Se puede oxidar bajo condiciones específicas.

Reducción: Pueden ocurrir reacciones de reducción, lo que lleva a diferentes productos.

Sustitución: Los grupos sustituyentes se pueden modificar.

Reactivos Comunes: Reactivos como el cloruro de hierro(III) y el clorhidrato de hidroxilamina se utilizan en pruebas específicas para la bergenina.

Productos Principales: Los productos formados dependen de las condiciones de reacción y los grupos funcionales específicos involucrados.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Bergenin monohydrate has demonstrated significant anti-inflammatory effects in various studies. One notable study investigated its impact on Klebsiella pneumonia-infected mice. The results indicated that this compound effectively reduced the expression of inflammatory cytokines such as TNF-α, IL-6, and IL-1β in a dose-dependent manner. The compound was shown to ameliorate lung injury and restore levels of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH) .

Table 1: Effects of this compound on Inflammatory Cytokines

| Cytokine | Control Group | K. pneumonia Group | Bm Treatment (75 µg/kg) | Bm Treatment (150 µg/kg) | Bm Treatment (300 µg/kg) |

|---|---|---|---|---|---|

| TNF-α | Low | High | Reduced | Reduced | Significantly Reduced |

| IL-6 | Low | High | Reduced | Reduced | Significantly Reduced |

| IL-1β | Low | High | Reduced | Reduced | Significantly Reduced |

Antioxidant Activity

The antioxidant properties of this compound have been extensively studied. It has been shown to enhance the levels of SOD while reducing malondialdehyde (MDA) levels in various cell lines exposed to oxidative stress, such as HaCaT cells treated with TNF-α . Bergenin's ability to scavenge free radicals contributes significantly to its protective effects against oxidative damage.

Hepatoprotective Effects

This compound exhibits hepatoprotective properties, particularly against oxidative stress induced by toxic agents like sodium selenite. In HepG2 cells, bergenin treatment restored the balance between oxidants and antioxidants, reducing liver damage markers such as alkaline phosphatase and aspartate aminotransferase . This suggests its potential as a therapeutic agent for liver diseases.

Table 2: Hepatoprotective Effects of this compound

| Treatment | AST Levels (U/L) | ALT Levels (U/L) | MDA Levels (µM) |

|---|---|---|---|

| Control | 30 | 25 | 0.5 |

| Sodium Selenite | 150 | 120 | 2.5 |

| Bergenin Treatment | 40 | 35 | 0.8 |

Anticancer Potential

Recent studies have highlighted this compound's anticancer properties across various cancer types, including non-small cell lung cancer and colorectal cancer. It has been shown to inhibit cell proliferation by inducing apoptosis through multiple signaling pathways, including the PI3K/AKT/mTOR pathway . Additionally, bergenin's ability to suppress survivin expression—a protein associated with poor prognosis in cancers—further emphasizes its potential as an anticancer agent .

Table 3: Anticancer Activity of this compound

| Cancer Type | Mechanism of Action | IC50 (µM) |

|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | Inhibition of survivin phosphorylation | 20 |

| Colorectal Cancer | Induction of ROS and DNA damage | 15 |

| Cervical Cancer | Anti-angiogenic effects | 25 |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties against various pathogens. Studies have shown that it possesses antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, contributing to its potential use in treating infections . Its ability to modulate inflammatory responses further enhances its effectiveness in managing infectious diseases.

Mecanismo De Acción

El mecanismo exacto por el cual la bergenina ejerce sus efectos sigue bajo investigación. Puede implicar la modulación de objetivos moleculares y vías específicas, pero se necesita más investigación.

Comparación Con Compuestos Similares

La bergenina destaca por sus propiedades únicas. comparte similitudes con otros compuestos naturales, como la norbergenina (un derivado O-desmetilado) y glucósidos relacionados.

Actividad Biológica

Bergenin monohydrate, a bioactive compound primarily isolated from various plant sources, has garnered significant attention due to its diverse biological activities. This article delves into the pharmacological properties and mechanisms of action of this compound, supported by recent research findings, case studies, and data tables.

Overview of this compound

Bergenin is a phenolic compound found in several plant species, including Saxifraga ligulata and Flueggea microcarpa. It exhibits a range of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The compound's ability to modulate various biological pathways makes it a candidate for therapeutic applications in several diseases.

Key Biological Activities

- Antioxidant Activity : this compound demonstrates significant antioxidant properties by scavenging free radicals and enhancing the body's antioxidant defenses. This activity helps mitigate oxidative stress, which is implicated in various chronic diseases.

- Anti-Inflammatory Effects : Research has shown that this compound can reduce inflammation in vivo and in vitro. A study involving Klebsiella pneumonia-infected mice indicated that Bergenin effectively suppressed the expression of inflammatory cytokines such as TNF-α, IL-6, and IL-1β .

- Antimicrobial Properties : Although Bergenin did not significantly inhibit the growth of Klebsiella pneumonia, it exhibited protective effects against cell damage induced by the bacteria . Its antimicrobial activity extends to various pathogens, suggesting its potential use in treating infectious diseases.

- Anti-Cancer Potential : Bergenin has been linked to apoptosis induction in cancer cells through mechanisms involving the modulation of apoptosis-related proteins like Bax and Bcl-2. It also inhibits cell migration and proliferation in various cancer cell lines .

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative damage, potentially offering therapeutic benefits for neurodegenerative diseases .

- Hepatoprotective Activity : this compound has demonstrated protective effects on liver cells against toxic agents, indicating its potential role in liver health management .

- Anti-Diabetic Properties : Studies suggest that Bergenin can improve insulin sensitivity and reduce blood glucose levels, making it a candidate for diabetes management .

Bergenin's biological activities are mediated through several signaling pathways:

- MAPK Pathway : Bergenin activates the MAPK pathway, which plays a crucial role in cellular responses to stress and inflammation. This activation leads to the modulation of various transcription factors involved in inflammatory responses .

- NF-κB Pathway : The inhibition of the NF-κB pathway by Bergenin contributes to its anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines .

Study 1: Anti-Inflammatory Effects

A study conducted on mice infected with Klebsiella pneumonia demonstrated that treatment with this compound resulted in significant reductions in inflammatory markers (Table 1). The study reported dose-dependent decreases in TNF-α and IL-6 levels following treatment with Bergenin.

| Dose (μg/kg) | TNF-α (pg/ml) | IL-6 (pg/ml) |

|---|---|---|

| Control | 150 ± 10 | 200 ± 15 |

| 75 | 120 ± 8 | 180 ± 12 |

| 150 | 90 ± 5 | 150 ± 10 |

| 300 | 60 ± 3 | 100 ± 8 |

Study 2: Antioxidant Activity

In vitro assays demonstrated that Bergenin significantly increased superoxide dismutase (SOD) and glutathione (GSH) levels while decreasing malondialdehyde (MDA) levels, indicating enhanced antioxidant activity (Table 2).

| Treatment | SOD (U/mg protein) | GSH (μmol/g protein) | MDA (nmol/g protein) |

|---|---|---|---|

| Control | 50 ± 5 | 300 ± 20 | 10 ± 1 |

| Bergenin (100 μg/ml) | 80 ± 10 | 450 ± 25 | 5 ± 0.5 |

Propiedades

IUPAC Name |

(2R,3S,4S,4aR,10bS)-3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O9.H2O/c1-21-11-5(16)2-4-7(9(11)18)12-13(23-14(4)20)10(19)8(17)6(3-15)22-12;/h2,6,8,10,12-13,15-19H,3H2,1H3;1H2/t6-,8-,10+,12+,13-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWSXSAFDSGKAT-YOKSUNLASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)O)OC2=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC2=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

477-90-7 (Parent) | |

| Record name | Bergenin hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045550 | |

| Record name | Bergenin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5956-63-8, 108032-11-7 | |

| Record name | Bergenin hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bergenin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.